![molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7](/img/structure/B1315619.png)
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Overview
Description
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be achieved through various synthetic routes, including:
Condensation Reactions: This method involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and high yield.
Oxidative Coupling: This method involves the coupling of two or more precursors in the presence of an oxidizing agent to form the imidazo[1,2-a]pyrazine core.
Tandem Reactions: These reactions involve multiple sequential steps in a single reaction vessel, leading to the formation of the desired product.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Functionalization: The imidazo[1,2-a]pyrazine core can be functionalized through radical reactions, transition metal catalysis, and metal-free oxidation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that imidazo[1,2-a]pyrazine compounds can act as effective agents against various strains of bacteria and fungi.
- Case Study : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and tested for antitubercular activity. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.025 μg/mL against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis .
Anticancer Properties
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate has also been investigated for its anticancer properties. The compound's ability to inhibit tumor cell growth has made it a subject of interest in cancer research.
- Research Findings : Imidazo[1,2-a]pyrazine analogues have been identified as potent inhibitors of cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .
Drug Development
The versatility of this compound as a scaffold in drug design is noteworthy. Its structural features allow for modifications that can enhance pharmacological effects.
- Synthesis and Modification : Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved efficacy and safety profiles. For example, modifications to the carboxylate group have been shown to significantly alter the biological activity of the resulting compounds .
Treatment of Schistosomiasis
Another promising application of imidazo[1,2-a]pyrazines is their potential use in treating schistosomiasis, a disease caused by parasitic worms.
- Patent Insights : A patent (US11046700B2) outlines the use of substituted imidazo[1,2-a]pyrazines for the treatment of schistosomiasis, indicating ongoing research into their therapeutic applications against parasitic infections .
Structure-Activity Relationship Studies
Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound.
- SAR Analysis : Structure-activity relationship studies have revealed that specific substitutions on the imidazo[1,2-a]pyrazine core can enhance its biological activity. For instance, variations in the position and type of substituents can lead to significant differences in antimicrobial and anticancer potency .
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
2-methylimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
2-ethyl-3-methylpyrazine: This compound has a simpler structure with only a pyrazine ring and no fused imidazole ring.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (EMIP) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an imidazole ring fused to a pyrazine ring, contributes to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of EMIP, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Formula : C₉H₉N₃O₂
- Molecular Weight : 205.216 g/mol
- CAS Number : 87597-23-7
EMIP is primarily recognized for its interactions with various enzymes and proteins, influencing numerous biochemical pathways.
EMIP exhibits several biochemical properties that underline its biological activity:
- Enzyme Interactions : EMIP interacts with enzymes involved in oxidation-reduction reactions, modulating their activity. This interaction can alter metabolic pathways significantly.
- Protein Binding : The compound binds to specific proteins, which can lead to conformational changes affecting cellular functions such as signaling and metabolism.
Cellular Effects
The biological activity of EMIP extends to various cellular processes:
- Cell Signaling : EMIP has been shown to influence key signaling pathways, affecting cell proliferation and apoptosis. For instance, it can modulate the activity of signaling molecules that regulate these processes.
- Gene Expression : The compound impacts the expression of genes associated with metabolic pathways, thereby altering cellular metabolism and energy production.
The mechanism by which EMIP exerts its effects involves several key interactions:
- Inhibition of Enzymes : EMIP can inhibit the activity of certain enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis, leading to altered metabolic outcomes.
- Activation of Signaling Pathways : By interacting with receptors and other signaling molecules, EMIP can either activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses.
Table 1: Summary of Biological Activities of EMIP
Case Study: Antimicrobial Activity
A study highlighted the antimicrobial efficacy of EMIP against Mycobacterium tuberculosis (Mtb). High-throughput screening identified EMIP as a potent inhibitor with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain. This suggests its potential as a lead compound for developing new anti-TB therapies .
Case Study: Cytotoxicity Profile
In vitro studies demonstrated that EMIP exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 2-aminopyrazine derivatives with α-halo carbonyl compounds. Two primary methods are documented:
- Method A : Refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol for 6 hours, yielding 45.05% after crystallization .
- Method B : Reacting substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate in anhydrous ethanol, followed by alkaline hydrolysis to obtain carboxylate derivatives .
Key Variables :
- Solvent : Ethanol (96%) is preferred for solubility and stability.
- Reaction Time : Extended reflux (5–6 hours) ensures complete cyclization.
- Purification : Crystallization from ethanol-water mixtures improves purity .
Table 1 : Comparison of Synthetic Methods
Method | Reactants | Solvent | Yield | Reference |
---|---|---|---|---|
A | 2-Aminopyridine + Ethyl 2-chloroacetoacetate | EtOH | 45.05% | |
B | 2-Aminopyrazine + Ethyl 2-bromoacetate derivative | EtOH | ~50% (post-hydrolysis) |
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : Proton environments (e.g., methyl, ethyl, and aromatic groups) are resolved in DMSO-d₆ or CDCl₃. For example, hydrazide derivatives show NH peaks at δ 10–12 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines single-crystal structures, resolving dihedral angles between fused heterocycles (e.g., 1.14° coplanarity in imidazo-pyrimidine systems) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives like hydrazides or pyrazole-linked analogs?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 25 minutes for Suzuki couplings) and improves yields (e.g., 52% for pyrazole derivatives) .
- Catalyst Optimization : Tetrakis(triphenylphosphine)palladium(0) enhances cross-coupling efficiency in boronate reactions .
- Purification Strategies : Chromatography (e.g., silica gel with DCM-MeOH) outperforms crystallization for polar derivatives .
Table 2 : Yield Optimization Strategies
Derivative Type | Method | Yield Improvement | Reference |
---|---|---|---|
Hydrazides | Reflux with hydrazine hydrate | 27% → 52% (via chromatography) | |
Pyrazole-linked | Microwave Suzuki coupling | 45% → 52% |
Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?
- Anti-inflammatory Activity : Carboxylic acid derivatives (post-ester hydrolysis) show enhanced activity in vivo due to improved solubility and target binding .
- Anticancer Potential : Pyrazole-substituted analogs exhibit rotational flexibility (28.16° dihedral angle), enabling interactions with kinase active sites .
- Selectivity : Methyl groups at position 2 reduce off-target effects in kinase inhibitors, as seen in CDK2/IκBKG studies .
Methodological Note : Pharmacological testing requires in vivo models (e.g., carrageenan-induced inflammation) paired with SAR studies to correlate substituent effects with efficacy .
Q. How should researchers resolve contradictions in crystallographic data for imidazo-pyrazine derivatives?
- Software Validation : Use SHELXL for refinement and PLATON for symmetry checks. Discrepancies in hydrogen bonding (e.g., N–H···N vs. C–H···O) may arise from data resolution limits .
- Twinned Data : For macromolecular applications, SHELXPRO interfaces with phenix.refine to handle twinning .
- Reproducibility : Cross-validate with DFT calculations (e.g., Gaussian) to confirm bond lengths and angles .
Q. What strategies are recommended for designing novel derivatives with improved bioactivity?
- Scaffold Hopping : Replace the ethyl ester with sulfonamide or trifluoromethyl groups to enhance metabolic stability (e.g., ethyl 2-trifluoromethyl analogs in ) .
- Hybrid Molecules : Link imidazo-pyrazine cores to pyrimidine or thiophene moieties via Suzuki-Miyaura couplings (e.g., 3-bromo-2-methylimidazo[1,2-a]pyrazine in ) .
- Prodrug Design : Ester-to-acid conversion in vivo (e.g., ethyl carboxylate hydrolysis) balances bioavailability and activity .
Properties
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUMCRCULAJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540155 | |
Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-23-7 | |
Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87597-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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